Compound Description: This compound, also known as ARUK3001185, acts as a potent Notum inhibitor. Notum is an enzyme that plays a role in Wnt signaling pathways, which are implicated in various cellular processes, including development and cancer. []
Relevance: While this compound shares the trifluoromethylphenyl substituent with N-[3-(trifluoromethyl)phenyl]-2-furamide, it belongs to the 1,2,3-triazole class, differing significantly in its core structure from the furanamide scaffold. The shared trifluoromethylphenyl group suggests potential exploration of these compounds in similar biological pathways or for targeting similar protein interactions. []
4-Amino-5-phenyl-3-(trifluoromethyl)pyrazoles
Compound Description: This class of compounds has been investigated for its analgesic properties. Researchers explored modifications to the core structure, aiming to develop new analgesics with improved efficacy and safety profiles. []
Relevance: This compound class shares the trifluoromethylphenyl moiety with N-[3-(trifluoromethyl)phenyl]-2-furamide, highlighting a common structural element. Despite differences in their core structures (pyrazole vs. furanamide), the shared moiety suggests potential similarities in their pharmacological profiles or interactions with biological targets. []
Compound Description: TAK-632 is a potent inhibitor of necroptosis, a form of programmed cell death, by targeting receptor-interacting protein kinases 1 (RIPK1) and 3 (RIPK3). [, ]
Relevance: TAK-632 incorporates a trifluoromethylphenyl group within a more complex structure, similar to N-[3-(trifluoromethyl)phenyl]-2-furamide. This shared element, despite the distinct core structures, hints at potential overlapping biological activities or similar physicochemical properties. [, ]
N'-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N'-methylguanidines
Compound Description: This class of compounds shows potential as PET radioligands for imaging the open channel of the N-methyl-d-aspartate (NMDA) receptor. These receptors are involved in learning, memory, and other neurological processes. []
Relevance: These derivatives share the 3-(trifluoromethyl)phenyl substituent with N-[3-(trifluoromethyl)phenyl]-2-furamide, indicating a common structural feature. Although their core structures differ (guanidine vs. furanamide), the shared substituent suggests potential similarities in their binding properties or interactions with biological targets. []
Compound Description: AP24534 acts as a potent, orally active pan-inhibitor of the breakpoint cluster region-Abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. This kinase is implicated in the development of chronic myeloid leukemia (CML). []
Relevance: AP24534, a potent BCR-ABL kinase inhibitor, also contains the trifluoromethylphenyl group found in N-[3-(trifluoromethyl)phenyl]-2-furamide. This structural similarity, despite the different core scaffolds, suggests potential for these compounds to exhibit overlapping biological activities or target similar protein families. []
Compound Description: This compound acts as a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2). These receptors are implicated in cell adhesion, migration, and proliferation, making them potential targets for anti-inflammatory drug discovery. []
Relevance: This compound exhibits a trifluoromethylphenyl moiety, a common structural element shared with N-[3-(trifluoromethyl)phenyl]-2-furamide. Despite differences in their core structures, the shared moiety indicates the potential for similar interactions with biological targets or comparable pharmacological profiles. []
Compound Description: This group of compounds was synthesized using aza-annulation reactions of N-[(3-trifluoromethyl)phenyl]-substituted enaminones. The biological activity of these specific derivatives is not extensively discussed in the provided abstract. []
Relevance: This class of compounds shares the 3-(trifluoromethyl)phenyl substituent with N-[3-(trifluoromethyl)phenyl]-2-furamide. This structural similarity, despite differences in their core structures (pyridinone vs. furanamide), suggests that exploring the structure-activity relationship of these compounds could provide insights into the role of the trifluoromethylphenyl group in their respective biological activities. []
Compound Description: Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and antipyretic properties. The research focuses on the structural characterization of a new crystal form of flufenamic acid. []
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP)
Compound Description: TFMPP is a 5-hydroxytryptamine (5-HT) receptor agonist known to influence serotonin levels in the brain. The study investigates the role of different 5-HT receptor subtypes in the anticonvulsant effects of TFMPP. [, ]
Relevance: Both TFMPP and N-[3-(trifluoromethyl)phenyl]-2-furamide share the 3-(trifluoromethyl)phenyl substituent, making it a significant point of structural similarity. Despite the different core structures (piperazine vs. furanamide), the shared group suggests a possible influence on their pharmacological profiles, particularly related to interactions with serotonin receptors or related pathways. [, ]
Compound Description: This series of compounds acts as selective androgen receptor modulators (SARMs), which have therapeutic potential for conditions like male hypogonadism, osteoporosis, and muscle wasting. The research focuses on the impact of the para-substituent on the phenoxy ring on the in vivo disposition and activity of these SARMs. []
Relevance: Compounds in this series share the trifluoromethylphenyl group with N-[3-(trifluoromethyl)phenyl]-2-furamide. Although the core structures differ (propionamide vs. furanamide), the presence of the same substituent suggests potential similarities in their binding affinities to androgen receptors or other steroid hormone receptors. []
Compound Description: JNJ-1930942 acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor subtype is implicated in cognitive function and is a potential target for treating conditions like schizophrenia and Alzheimer's disease. []
Relevance: Both JNJ-1930942 and N-[3-(trifluoromethyl)phenyl]-2-furamide contain the trifluoromethylphenyl group, albeit with a fluorine substitution in JNJ-1930942. This structural similarity, despite the different core scaffolds (thiazolemethanol vs. furanamide), suggests potential for overlapping pharmacological effects or similar interactions with acetylcholine receptors or related pathways. []
Compound Description: This compound is a potent human NK1 receptor antagonist with potential therapeutic applications in various conditions, including emesis, pain, and anxiety. It exhibits multiple clearance pathways, including CYP3A4 oxidation and glucuronidation. []
Compound Description: This compound demonstrates potent inhibitory activity against the elongase of long-chain fatty acids family 6 (ELOVL6). ELOVL6 plays a role in fatty acid elongation and is considered a potential target for treating metabolic disorders like diabetes. []
Relevance: This molecule incorporates a trifluoromethyl group attached to a phenyl ring, similar to N-[3-(trifluoromethyl)phenyl]-2-furamide. Despite significant differences in their core structures, the presence of this shared group suggests a potential for similar interactions with hydrophobic pockets in target proteins or comparable pharmacological profiles. []
Compound Description: 6b is a glycyrrhetinic acid derivative that shows anticancer activity by targeting the proteasome and displaying anti-kinase activity. []
Relevance: Similar to compound 12, this compound also contains the bis(trifluoromethyl)phenyl group, unlike the single trifluoromethyl substituent in N-[3-(trifluoromethyl)phenyl]-2-furamide. This difference highlights a potential modification strategy for modulating the physicochemical properties or biological activity of the parent compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.